3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole
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Overview
Description
3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Major Products Formed
- Substituted triazoles with various functional groups
- Oxidized products such as carboxylic acids or aldehydes
- Reduced products with fewer fluorine atoms
Scientific Research Applications
3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)-4-methyl-5-(difluoromethyl)-4H-1,2,4-triazole
- 3-(chloromethyl)-4-methyl-5-(monofluoromethyl)-4H-1,2,4-triazole
- 3-(bromomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of the trifluoromethyl group, which imparts greater stability, lipophilicity, and resistance to metabolic degradation. This makes it particularly valuable in pharmaceutical and agrochemical applications where these properties are desirable.
Properties
CAS No. |
1546141-35-8 |
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Molecular Formula |
C5H5ClF3N3 |
Molecular Weight |
199.56 g/mol |
IUPAC Name |
3-(chloromethyl)-4-methyl-5-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H5ClF3N3/c1-12-3(2-6)10-11-4(12)5(7,8)9/h2H2,1H3 |
InChI Key |
CHOQGKRXVQWOKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1C(F)(F)F)CCl |
Purity |
95 |
Origin of Product |
United States |
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